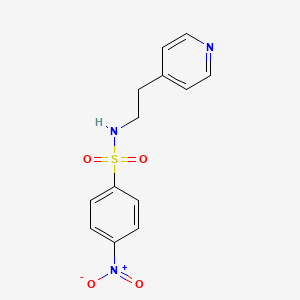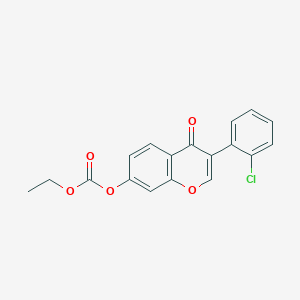![molecular formula C18H25N5O B5558168 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is a chemical compound with potential interest in various fields of chemistry and pharmacology. Its synthesis, molecular structure, chemical reactions, and properties are crucial for understanding its applications and behavior in different environments.
Synthesis Analysis
The synthesis of compounds similar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide often involves condensation reactions. For example, 1-alkyl-5-phenyl-4(1H)pyrimidinones are synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with amine compounds (Beck & Gajewski, 1976).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography or similar techniques, providing insights into their three-dimensional configuration and bonding arrangements.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, such as the reaction with pyrrolidine or Vilsmeier reagents, leading to the formation of different derivatives with potential biological activities (Wagner, Vieweg, & Leistner, 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : The synthesis of related pyrimidine derivatives, such as 1-alkyl-5-phenyl-4(1H)pyrimidinones, involves condensing atropamides with methyl or ethyl amine, which could be a precursor or related technique for synthesizing the compound (Beck & Gajewski, 1976).
Biological Evaluation : Research on pyrazolopyrimidines derivatives, which share a similar pyrimidine structure, shows their potential as anticancer and anti-5-lipoxygenase agents. These derivatives are synthesized via condensation reactions and evaluated for their cytotoxic and inhibitory activities (Rahmouni et al., 2016).
Isotype-Selective Inhibition : A compound with a similar pyrimidine structure, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective histone deacetylase (HDAC) inhibitor, showing potential in cancer cell proliferation inhibition and apoptosis induction (Zhou et al., 2008).
Synthesis of Novel Derivatives : The synthesis of novel thienopyrazole derivatives involves the creation of thiol compounds which are then alkylated. This process illustrates the diversity in synthesizing pyrimidine-related compounds (Ahmed et al., 2018).
SAR Studies : Structural-activity relationship (SAR) studies on pyrimidine derivatives, such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, demonstrate the criticality of specific groups for activity, indicating similar possibilities for the compound (Palanki et al., 2000).
Anti-Inflammatory and Anti-Microbial Activity : Synthesized pyrimidine-5-carboxylate derivatives have been screened for antibacterial, antifungal, and anti-inflammatory activities, showing the potential medicinal applications of pyrimidine derivatives (A.S.Dongarwar et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-6-19-17-20-12(2)11-15(23-17)21-13-7-9-14(10-8-13)22-16(24)18(3,4)5/h7-11H,6H2,1-5H3,(H,22,24)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCNJLCNJTTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)



![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)